![molecular formula C10H10O5S B2884274 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid CAS No. 1909325-93-4](/img/structure/B2884274.png)
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid
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Overview
Description
Scientific Research Applications
Antiviral Research
The benzoxathiin derivative shows promise in antiviral research. Compounds with similar structures have been effective against viruses like the Newcastle disease virus . Further modification and testing could reveal its potential as a lead molecule for antiviral therapeutics.
Antidiabetic Potential
The structural similarity to benzothiadiazine-1,1-dioxide, which has documented antidiabetic activity, suggests that this compound could also be explored for its potential to modulate blood sugar levels . This could be particularly useful in the development of new diabetic medications.
Modulation of Ion Channels
The compound’s structure is conducive to the modulation of ion channels, such as KATP and AMPA receptors . This application is significant in neuroscience research, where the compound could be used to study the functioning of these channels or as a tool in the development of neurological drugs.
Safety and Hazards
properties
IUPAC Name |
2-(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5S/c11-10(12)5-7-6-16(13,14)9-4-2-1-3-8(9)15-7/h1-4,7H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVWYODOMKPJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1(=O)=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid |
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